4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol
Description
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-5-1-11(2-6-14)13-9-17-16(18-10-13)12-3-7-15(20)8-4-12/h1-10,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUZOIZYIXRGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333338 | |
| Record name | 4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
159488-83-2 | |
| Record name | 4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trichloropyrimidine with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo further substitution reactions at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could introduce various functional groups onto the phenyl or pyrimidine rings.
Scientific Research Applications
Medicinal Chemistry
4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol has been investigated for its potential as an antidiabetic agent . Studies have shown that derivatives of pyrimidine can inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism, thereby aiding in the management of diabetes.
Case Study: Alpha-Amylase Inhibition
In a study where various pyrimidine derivatives were synthesized and docked against the alpha-amylase enzyme, compounds similar to this compound exhibited significant inhibitory activity. The docking scores indicated strong interactions with the enzyme's active site, suggesting potential for development as therapeutic agents against diabetes .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| SD4 | 12.5 | Alpha-amylase inhibitor |
| SD5 | 10.3 | Alpha-amylase inhibitor |
| SD23 | 15.0 | Alpha-amylase inhibitor |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties , which are crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Case Study: Antioxidant Evaluation
Research demonstrated that this compound showed significant radical scavenging activity in vitro. The compound's ability to donate hydrogen atoms to free radicals was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .
| Test Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 68 |
| 100 | 85 |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Its structural features allow it to interact with microbial cell membranes, leading to growth inhibition.
Case Study: Antimicrobial Testing
In vitro assays against various bacterial strains indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 4-[5-(4-H
Biological Activity
4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol, a compound featuring both pyrimidine and phenolic structures, has garnered attention due to its potential biological activities, particularly in anti-cancer and enzyme inhibition contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of hydroxyl groups on the phenolic rings contributes to its biological activities, enhancing interactions with biological targets.
1. Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- A549 Lung Carcinoma Cells : The compound demonstrated significant antiproliferative activity, indicating its potential as a therapeutic agent against lung cancer. The effective concentration (EC50) was found to be notably low, suggesting high potency compared to standard chemotherapeutics like doxorubicin .
- MCF-7 Breast Carcinoma Cells : Similar cytotoxic effects were observed, with the compound exhibiting a tumor selectivity index that supports its candidacy for further development in breast cancer therapies .
2. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes:
- Carbonic Anhydrases (CA IX and CA XII) : These enzymes are associated with tumor growth and metastasis. In vitro assays revealed that this compound inhibited these isoenzymes effectively, with IC50 values ranging from 53.5 nM to 923 nM . This inhibition is crucial as it may reduce tumor progression by limiting acidification of the tumor microenvironment.
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Studies indicate that the compound triggers apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further .
Case Studies and Research Findings
Several research studies have documented the biological activity of this compound:
- A study highlighted its effectiveness against multiple cancer cell lines, including T47D (breast carcinoma) and HT-29 (colon carcinoma), demonstrating broad-spectrum anticancer properties .
- In another investigation focusing on enzyme inhibition, it was found that modifications in the chemical structure could lead to enhanced inhibitory effects on CA IX and CA XII, suggesting a structure-activity relationship that could guide future drug design efforts .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
(a) 5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6)
- Structure : Substitutes the 4-hydroxyphenyl group at the 5-position with a 4-ethylphenyl group.
- Molecular Weight : 200.24 g/mol (vs. ~272.28 g/mol for the target compound).
- Properties : The ethyl group increases hydrophobicity, reducing aqueous solubility compared to the hydroxylated analogue. This modification may enhance membrane permeability in biological systems but reduce hydrogen-bonding capacity.
- Applications : Used as an intermediate in drug discovery, particularly for kinase inhibitors .
(b) 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0)
- Structure : Hydroxyl groups are positioned at the 2-hydroxyphenyl (instead of 4-hydroxyphenyl) and pyrimidine-2-ol positions.
- Molecular Weight : 192.18 g/mol.
- The ortho-hydroxyl group may introduce steric hindrance, limiting binding to planar targets like DNA .
Halogenated Analogues
4-[5-Chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-pyrimidin-2-yl]phenol (CAS 1266477-91-1)
- Structure: Chlorine at the pyrimidine 5-position and a cyclopropyl-pyrazole amino group at the 4-position.
- Molecular Weight : ~383.82 g/mol.
- Properties: The chlorine atom enhances electronegativity, stabilizing the pyrimidine ring. This compound is explored in oncology for its kinase-inhibitory activity .
Fused-Ring Derivatives
2-[4-(Piperidin-1-yl)-5H-chromeno-[2,3-d]pyrimidin-2-yl]phenol
- Structure : Incorporates a fused chromene ring system, adding a bicyclic framework.
- Molecular Weight : 373.43 g/mol.
- Properties : The extended π-system increases planarity and rigidity, enhancing intercalation with nucleic acids. The piperidine group introduces basicity, improving solubility in acidic conditions. This compound is studied for antimicrobial and anticancer applications .
Ether and Alkoxy Derivatives
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol (CAS 903862-20-4)
- Structure : Methoxy and benzyloxy substituents on the phenyl rings.
- Molecular Weight : 406.46 g/mol.
- Properties : The methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration. The benzyl ether may confer resistance to metabolic degradation, extending half-life in vivo. Such derivatives are investigated as CNS-targeting agents .
Comparative Data Table
Key Research Findings
- Electronic Effects : Hydroxyl groups enhance solubility and hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or DNA. Halogenation (e.g., chlorine) increases stability and electronegativity, favoring inhibitory activity in kinase assays .
- Steric and Positional Effects : Ortho-substituted hydroxyl groups (e.g., 2-hydroxyphenyl) reduce binding affinity to planar targets due to steric hindrance, whereas para-substitution maximizes interactions .
- Biological Activity: Pyrimidines with fused rings (e.g., chromeno-pyrimidines) exhibit enhanced antimicrobial properties, likely due to improved DNA intercalation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated pyrimidine derivatives and 4-hydroxyphenylboronic acids. Optimization involves adjusting reaction parameters:
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) at 0.5–2 mol% loading .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres .
- Temperature : 80–120°C for 12–24 hours, monitored by TLC or HPLC .
Q. How is the structural characterization of this compound performed using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystal System : Monoclinic (e.g., space group P2₁/n) .
- Bond Metrics : C–C bond lengths (1.35–1.48 Å) and dihedral angles between aromatic rings (e.g., 109.4° for β-angle) .
- Refinement : R-factor < 0.06 and wR-factor < 0.13 after iterative refinement cycles .
- Validation : Cross-check with IR spectroscopy (O–H stretch at ~3200 cm⁻¹) and computational models (DFT-optimized geometries) .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?
- Methodology :
- NMR Anomalies : Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent peaks. Assign signals via 2D techniques (COSY, HSQC) .
- IR Mismatches : Compare experimental spectra with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .
- Case Study : Inconsistent O–H stretches may arise from polymorphism; SCXRD can confirm lattice packing differences .
Q. How can computational modeling predict the biological activity and interaction mechanisms of this compound with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or cytochrome P450). Key parameters include binding affinity (ΔG < -7 kcal/mol) and hydrogen-bond interactions with active-site residues .
- Pharmacophore Mapping : Identify essential moieties (e.g., pyrimidine ring for π-π stacking) using Schrödinger Suite .
- Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values from kinase inhibition studies) .
Q. How do substituent variations on the pyrimidine ring affect electronic properties and reactivity?
- Methodology :
- Hammett Analysis : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 5-position. Measure rate constants for reactions (e.g., hydrolysis) to calculate σ values .
- Computational Studies : DFT calculations (B3LYP/6-311++G**) assess frontier orbitals (HOMO-LUMO gaps) and charge distribution .
- Case Study : Chlorine substituents increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
